molecular formula C9H8ClN3O B12327528 4-chloro-N'-hydroxy-1H-indole-3-carboximidamide

4-chloro-N'-hydroxy-1H-indole-3-carboximidamide

Cat. No.: B12327528
M. Wt: 209.63 g/mol
InChI Key: YVNDSEVUIZWTQZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-hydroxy-1H-indole-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted indole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N’-hydroxy-1H-indole-3-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxy and chloro groups allows for diverse chemical modifications, making it a versatile compound for various applications .

Biological Activity

4-Chloro-N'-hydroxy-1H-indole-3-carboximidamide is a compound belonging to the indole family, characterized by its unique structural features, including a chloro group at the 4-position and a hydroxy group at the nitrogen of the amine. This compound has drawn attention due to its potential biological activities, particularly in medicinal chemistry. The molecular formula is C₉H₈ClN₃O, with a molecular weight of approximately 209.63 g/mol.

The chemical reactivity of this compound can be attributed to its functional groups. The indole ring allows for electrophilic substitution reactions, particularly at the C3 position, which is more reactive than benzene due to the presence of nitrogen. The hydroxy group can participate in hydrogen bonding, influencing solubility and reactivity.

Synthesis methods for this compound include various approaches that highlight its versatility in chemical reactions. Notably, it can undergo hydrolysis to form corresponding carboxylic acids and amines under acidic or basic conditions, and the chloro substituent can engage in nucleophilic substitution reactions.

Biological Activity

Research indicates that indole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Properties : Indole derivatives are known for their effectiveness against various microbial strains.
  • Anticancer Activity : Compounds similar to this compound have shown promise as therapeutic agents targeting cancer cells.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, contributing to their therapeutic potential.

The mechanism of action for this compound involves interactions with biological targets such as enzymes and receptors. Binding affinity studies using molecular docking simulations help elucidate these interactions and the compound's potential therapeutic uses.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Tankyrase Inhibition : A study explored inhibitors of tankyrases, which are involved in cellular processes like telomere elongation and Wnt signaling. Compounds structurally related to this compound were evaluated for their inhibitory effects on these enzymes, showing potential for cancer therapy .
  • Cell Cycle Distribution Studies : Research on similar indole compounds revealed that they could induce apoptosis in cancer cell lines by affecting cell cycle distribution. For instance, certain derivatives increased the percentage of cells in the sub-G1 phase, indicating DNA fragmentation associated with apoptosis .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
5-Chloro-N-hydroxy-1H-indole-3-carboximidamideSimilar indole structure with a different chloro positionPotentially different biological activity profile
4-Methyl-N-hydroxy-1H-indole-3-carboximidamideMethyl group instead of chloroVariation in lipophilicity affecting pharmacokinetics
5-Bromo-N-hydroxy-1H-indole-3-carboximidamideBromine substituentDifferent reactivity patterns due to bromine

This comparison illustrates how variations in substituents influence the properties and activities of these compounds, highlighting the uniqueness of this compound within this chemical family.

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

4-chloro-N'-hydroxy-1H-indole-3-carboximidamide

InChI

InChI=1S/C9H8ClN3O/c10-6-2-1-3-7-8(6)5(4-12-7)9(11)13-14/h1-4,12,14H,(H2,11,13)

InChI Key

YVNDSEVUIZWTQZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)/C(=N/O)/N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)C(=NO)N

Origin of Product

United States

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